Thioketene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

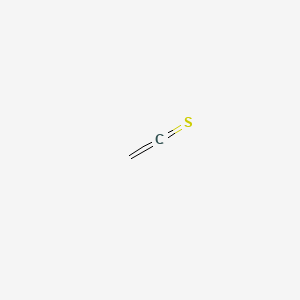

Structure

3D Structure

Eigenschaften

CAS-Nummer |

18282-77-4 |

|---|---|

Molekularformel |

C2H2S |

Molekulargewicht |

58.10 g/mol |

InChI |

InChI=1S/C2H2S/c1-2-3/h1H2 |

InChI-Schlüssel |

CWMKZYCJCZVSHO-UHFFFAOYSA-N |

Kanonische SMILES |

C=C=S |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of Thioketenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioketenes, the sulfur analogues of ketenes, are a fascinating class of organosulfur compounds characterized by the cumulative double bond system R₂C=C=S. The parent compound, thioketene (ethenthione, CH₂=C=S), is a transient species, stable in the gas phase but prone to polymerization upon condensation.[1] However, sterically hindered or electronically stabilized derivatives, such as di-tert-butylthis compound and bis(trifluoromethyl)this compound, exhibit remarkable stability, allowing for their isolation and detailed structural characterization.[1][2] This guide provides a comprehensive analysis of the structure and bonding of thioketenes, incorporating experimental data and computational insights relevant to researchers in chemistry and drug development.

Molecular Structure and Geometry

The geometry of the this compound functional group is a key determinant of its reactivity. The cumulative double bonds impose a largely planar structure. Spectroscopic and diffraction studies have provided precise measurements of bond lengths and angles for several thioketenes.

Tabulated Structural Data

The following table summarizes key experimental and computational structural parameters for the parent this compound and two stable derivatives. This data is crucial for benchmarking computational models and understanding the electronic effects of substituents.

| Compound | Method | C=C Bond Length (Å) | C=S Bond Length (Å) | H-C-H Angle (°) | C-C-S Angle (°) | Reference |

| This compound (CH₂=C=S) | Microwave Spectroscopy | 1.314 | 1.554 | 120.3 | 180 (linear) | [NIST CCCBDB] |

| Di-tert-butylthis compound | X-ray Crystallography | 1.24 | 1.57 | - | ~123 | [1] |

| Bis(trifluoromethyl)this compound | Electron Diffraction | 1.327 | 1.565 | - | 175.5 | [Calculated] |

Note: The C-C-S moiety in the parent this compound is linear, while substitution can induce slight bending.

Bonding Analysis

The bonding in thioketenes can be understood through a combination of valence bond theory and molecular orbital theory. The central carbon atom is sp-hybridized, forming sigma bonds with the terminal carbon and the sulfur atom. The terminal carbon is sp²-hybridized, forming sigma bonds with the central carbon and the two substituent groups (or hydrogen atoms). The remaining p-orbitals on the three atoms of the C=C=S core overlap to form two perpendicular π-systems, one in the plane of the R₂C group and one perpendicular to it.

Molecular Orbital and Electronic Structure

Computational studies, primarily using Density Functional Theory (DFT) at the B3LYP level, have provided significant insights into the electronic structure of thioketenes. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding their reactivity.

The characteristic violet color of many stable thioketenes is attributed to a small HOMO-LUMO gap, indicating that electronic transitions can be induced by visible light.[1] The HOMO is typically a π-orbital with significant contribution from the sulfur atom's p-orbitals, making thioketenes susceptible to electrophilic attack at the sulfur atom. The LUMO is a π* orbital, making the central carbon atom an electrophilic site.

A Natural Bond Orbital (NBO) analysis can further elucidate the bonding by describing it in terms of localized electron-pair bonds and lone pairs. This analysis confirms the double bond character of the C=C and C=S linkages and can quantify the extent of electron delocalization and hyperconjugative interactions.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for the characterization of thioketenes, with the C=C=S asymmetric stretching vibration being a particularly strong and characteristic absorption.

Tabulated Vibrational Frequencies of this compound (CH₂=C=S)

| Mode | Assignment | Experimental Frequency (cm⁻¹) (Gas Phase, IR) | Reference |

| ν₁ | CH₂ symmetric stretch | 3025 | [NIST Chemistry WebBook] |

| ν₂ | C=C=S asymmetric stretch | 2079 | [NIST Chemistry WebBook] |

| ν₃ | CH₂ scissors | 1374 | [NIST Chemistry WebBook] |

| ν₄ | C=C=S symmetric stretch | 850 | [NIST Chemistry WebBook] |

| ν₅ | CH₂ wag | 670 | [NIST Chemistry WebBook] |

| ν₆ | CH₂ rock | 921.60 | [NIST Chemistry WebBook] |

| ν₇ | CH₂ asymmetric stretch | 3107.33 | [NIST Chemistry WebBook] |

| ν₈ | CH₂ rock | 918 | [NIST Chemistry WebBook] |

| ν₉ | CCS bend | 357.45 | [NIST Chemistry WebBook] |

Experimental Protocols

The synthesis of thioketenes is often challenging due to their high reactivity. The two most common methods for their preparation are flash vacuum pyrolysis of 1,2,3-thiadiazoles and the thionation of acyl chlorides using Lawesson's reagent.

Protocol 1: Synthesis of this compound via Flash Vacuum Pyrolysis (FVP) of 1,2,3-Thiadiazole (B1210528)

Principle: The thermal extrusion of molecular nitrogen from 1,2,3-thiadiazole in the gas phase at low pressure generates this compound, which can be trapped at low temperatures.

Apparatus: A standard flash vacuum pyrolysis setup is required, consisting of a sample inlet, a heated quartz pyrolysis tube, and a cold trap (liquid nitrogen). The system is maintained under high vacuum (typically 10⁻³ to 10⁻⁵ mbar).

Procedure:

-

The solid 1,2,3-thiadiazole is placed in the sample inlet, which is gently heated to allow for sublimation into the pyrolysis tube.

-

The quartz tube is heated to a temperature in the range of 500-800 °C. The optimal temperature depends on the specific precursor and desired product.

-

The gaseous precursor passes through the hot zone, where it fragments, eliminating nitrogen gas.

-

The product, this compound, is then condensed and isolated on a cold finger or in a trap cooled with liquid nitrogen.

-

For characterization, the pyrolysate can be co-condensed with an inert gas matrix (e.g., argon) for spectroscopic analysis (IR, UV-Vis).

Protocol 2: Synthesis of Di-tert-butylthis compound using Lawesson's Reagent

Principle: Lawesson's reagent is a powerful thionating agent that can convert a carbonyl group into a thiocarbonyl group. In this case, an acyl chloride is converted to the corresponding this compound.

Materials:

-

2,2-Dimethylpropanoyl chloride (pivaloyl chloride)

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous toluene (B28343) (or other high-boiling inert solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2,2-dimethylpropanoyl chloride in anhydrous toluene.

-

Add a stoichiometric amount of Lawesson's reagent to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product can be purified by column chromatography on silica (B1680970) gel, typically using a non-polar eluent such as hexane.

Visualizations

Molecular Structure of this compound

Caption: Figure 1. Molecular structure of this compound.

General Synthesis Pathway of Thioketenes from 1,2,3-Thiadiazoles

Caption: Figure 2. Synthesis of thioketenes via FVP.

Bonding in this compound: Sigma and Pi Framework

Caption: Figure 3. Sigma and Pi bonding in this compound.

References

electronic properties of thioketenes

An In-depth Technical Guide on the Electronic Properties of Thioketenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioketenes are a class of organosulfur compounds featuring the cumulene functional group (R₂C=C=S). As the sulfur analogues of ketenes, they are characterized by a highly reactive, sp-hybridized central carbon atom. The parent molecule, thioketene (ethenethione, CH₂=C=S), is a transient species that readily polymerizes upon condensation, though it can be studied in the gas phase.[1] The inherent instability of most thioketenes presents a significant challenge; however, they can be stabilized and isolated through either substantial steric hindrance (e.g., di-tert-butylthis compound) or by electronic effects, such as with bis(trifluoromethyl)this compound.[1]

The unique electronic structure of the this compound moiety governs its distinct reactivity, making these compounds potent electrophiles and versatile partners in cycloaddition reactions. Understanding their electronic properties is crucial for harnessing their synthetic potential as intermediates in the construction of complex sulfur-containing molecules, including heterocycles of interest in medicinal chemistry. This guide provides a detailed examination of the core electronic features of thioketenes, supported by quantitative data, experimental protocols, and theoretical frameworks.

Electronic Structure and Bonding

The electronic nature of thioketenes is fundamentally linked to the replacement of the oxygen atom in a ketene (B1206846) with a sulfur atom. Sulfur's larger size and the greater energy difference between its p orbitals and those of carbon result in less efficient p-orbital overlap compared to the C=O bond.[2] This fundamental difference has profound consequences for the molecule's frontier molecular orbitals (HOMO and LUMO).

The key characteristics of the electronic structure are:

-

Cumulene System: The C=C=S core consists of two perpendicular π systems, similar to allenes and ketenes.

-

HOMO-LUMO Gap: The less efficient orbital overlap in the C=S bond, compared to a C=O bond, leads to a significant reduction in the energy gap between the HOMO and LUMO.[1][2] This small HOMO-LUMO gap is a defining feature of thioketenes and is responsible for their characteristic violet or blue color, which arises from electronic transitions (typically π → π*) in the visible region of the spectrum.[1][2]

-

Bonding Parameters: X-ray crystallography on stable thioketenes has provided precise bond lengths. For instance, representative structures show a C=S distance of approximately 157 pm and a C=C distance of about 124 pm, consistent with the double bond character in the cumulene system.[1]

Quantitative Electronic and Spectroscopic Data

The have been quantified through a combination of spectroscopic measurements and computational studies. This data is essential for their identification and for understanding their structure and reactivity.

Table 1: Key Spectroscopic and Structural Data for Thioketenes

| Property | Molecule | Value | Method | Reference |

| Vibrational Frequency | ||||

| Asymmetric C=C=S Stretch (ν₂) | H₂C=C=S | 1762.66 cm⁻¹ | Gas Phase IR | [3] |

| CH₂ Symmetric Stretch (ν₁) | H₂C=C=S | 3026.28 cm⁻¹ | Gas Phase IR | [3] |

| CH₂ Asymmetric Stretch (ν₇) | H₂C=C=S | 3107.33 cm⁻¹ | Gas Phase IR | [3] |

| Bond Lengths | ||||

| C=S Distance | Di-tert-butylthis compound | ~157 pm | X-ray Crystallography | [1] |

| C=C Distance | Di-tert-butylthis compound | ~124 pm | X-ray Crystallography | [1] |

| Dipole Moment | ||||

| Thiophene (for comparison) | C₄H₄S | 0.51 D | Measurement | [4] |

| Tetrahydrothiophene (for comparison) | C₄H₁₀S | 1.90 D | Measurement | [4] |

Note: Dipole moment data for simple, unstable thioketenes is scarce due to experimental challenges. Data for related, stable sulfur heterocycles are provided for context.

Reactivity and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding the reactivity of thioketenes.[5] The interaction between the HOMO of one reactant and the LUMO of the other governs the course of many chemical reactions.[6]

-

Electrophilicity: Thioketenes are potent electrophiles.[1] The LUMO is primarily located on the central, sp-hybridized carbon atom. This low-lying LUMO readily accepts electron density from nucleophiles, directing nucleophilic attack to this central carbon. A classic example is the rapid reaction of thioketenes with amines to afford thioamides.[1]

-

Cycloaddition Reactions: Thioketenes are versatile partners in various cycloaddition reactions. Their reactivity can be rationalized by considering the HOMO-LUMO interactions with the reaction partner.

-

[2+2] Cycloadditions: Ketenes and thioketenes can undergo thermal [2+2] cycloadditions, a reaction pathway that is thermally forbidden for typical alkenes under the Woodward-Hoffmann rules.[7] This is explained by a unique antarafacial approach of one component, which is sterically feasible for the linear ketene system.

-

[3+2] Dipolar Cycloadditions: Thioketenes can react as dipolarophiles with 1,3-dipoles. Computational studies using DFT have shown that these reactions often proceed through a one-step, asynchronous mechanism.[8][9]

-

[4+2] Diels-Alder Reactions: Acting as the dienophile, the C=C bond of the this compound can react with dienes. The electronic properties of both the this compound and the diene dictate the regioselectivity and rate of these reactions.[10]

-

Caption: FMO interactions in a Diels-Alder reaction involving a this compound.

Experimental and Computational Methodologies

The study of thioketenes requires specialized techniques due to their high reactivity and instability.

Synthesis and Generation

Thioketenes are typically generated in situ for immediate use or for characterization under specific conditions.

-

Pyrolysis of 1,2,3-Thiadiazoles: This is a common method for generating transient thioketenes through the thermal extrusion of nitrogen gas.[1]

-

Thionation of Ketones/Acid Chlorides: Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent can be used to convert carbonyl compounds, including acid chlorides, into their thio-analogues.[1][11]

-

Flash Vacuum Pyrolysis (FVP): This technique allows for the gas-phase generation of unstable species like this compound, which can then be analyzed spectroscopically or trapped in an inert matrix.

Experimental Characterization Protocols

A typical workflow for the characterization of a transient this compound involves its generation followed by immediate analysis.

-

Generation: The precursor (e.g., a 1,2,3-thiadiazole) is subjected to flash vacuum pyrolysis at high temperatures (e.g., 500-800 °C) to generate the this compound in the gas phase.

-

Isolation (Matrix Isolation): The gaseous product is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., a CsI window cooled to ~10 K). This traps individual this compound molecules in an inert matrix, preventing polymerization and allowing for spectroscopic analysis.

-

Spectroscopic Analysis:

-

FTIR Spectroscopy: An infrared spectrum of the matrix is recorded. The appearance of a strong absorption band in the 1750-1770 cm⁻¹ region is a key indicator of the asymmetric C=C=S stretching mode of the this compound.[3]

-

UV-Vis Spectroscopy: An electronic absorption spectrum is recorded to observe the characteristic low-energy transitions responsible for the compound's color.

-

Photoelectron Spectroscopy (PES): For gas-phase studies, PES provides direct experimental measurement of molecular orbital energies.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thioketone - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. A molecular electron density theory study on the [3+2] cycloaddition reaction of thiocarbonyl ylides with hetaryl thioketones | Semantic Scholar [semanticscholar.org]

- 10. Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thioketone synthesis by thionation [organic-chemistry.org]

Spectroscopic Identification of Transient Thioketenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioketenes (R₂C=C=S) are highly reactive, transient organosulfur compounds analogous to ketenes. Their fleeting existence makes direct observation and characterization challenging, yet their role as key intermediates in various chemical transformations has driven the development of specialized spectroscopic techniques for their identification. This technical guide provides a comprehensive overview of the primary methods used to generate and spectroscopically characterize transient thioketenes, with a focus on matrix isolation spectroscopy coupled with flash vacuum pyrolysis and photochemical generation. Detailed experimental protocols, quantitative spectroscopic data, and reaction pathways are presented to aid researchers in this field.

Generation of Transient Thioketenes

The high reactivity of thioketenes necessitates their in-situ generation under conditions that allow for immediate spectroscopic analysis. The two most common methods are Flash Vacuum Pyrolysis (FVP) and photochemical generation, often coupled with matrix isolation to trap the transient species at cryogenic temperatures.

Flash Vacuum Pyrolysis (FVP)

FVP is a powerful technique for generating highly reactive molecules in the gas phase by the thermal decomposition of suitable precursors at high temperatures and low pressures. For the generation of thioketenes, 1,2,3-thiadiazoles are frequently used as precursors.[1] The high-temperature, low-pressure conditions of FVP facilitate the unimolecular extrusion of molecular nitrogen (N₂) from the thiadiazole ring, yielding the corresponding thioketene.[2]

Photochemical Generation

An alternative to thermal decomposition is the photochemical generation of thioketenes. This method involves the irradiation of a precursor molecule, typically a 1,2,3-thiadiazole (B1210528), with ultraviolet (UV) light.[1][3] The absorption of UV radiation excites the precursor molecule, leading to the cleavage of chemical bonds and the elimination of a small, stable molecule like dinitrogen, resulting in the formation of the desired this compound.[4] This technique is particularly well-suited for matrix isolation studies, where the precursor can be co-deposited with an inert gas and irradiated in situ.

Spectroscopic Identification Techniques

The identification of transient thioketenes relies heavily on spectroscopic methods that can capture the "fingerprint" of these short-lived molecules. Matrix isolation is a crucial technique that allows for the trapping of reactive species in a solid, inert matrix (e.g., argon or nitrogen) at cryogenic temperatures (typically 4-20 K), thereby preventing diffusion and subsequent reactions.[5] This allows for the use of various spectroscopic probes, primarily infrared and UV/Vis spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups and determining the structure of molecules. For thioketenes, the most characteristic vibrational mode is the antisymmetric C=C=S stretching vibration, which gives rise to a strong absorption band in the infrared spectrum. This band typically appears in the region of 1700-1800 cm⁻¹. The exact position of this band is sensitive to the substituents on the this compound molecule.

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. Thioketenes exhibit characteristic electronic absorption spectra that can be used for their identification. The parent this compound (H₂C=C=S), for instance, displays a distinct absorption maximum in the ultraviolet region.

Quantitative Spectroscopic Data

The following tables summarize key spectroscopic data for the parent this compound (H₂C=C=S) and a substituted this compound, providing a reference for their identification.

Table 1: Infrared Spectroscopic Data for this compound (H₂C=C=S)

| Vibrational Mode | Experimental Frequency (cm⁻¹) in Ar Matrix | Calculated Frequency (cm⁻¹) |

| C=C=S antisymmetric stretch | 1750.7 | 1755 |

| CH₂ scissors | 1380 | 1385 |

| CH₂ wag | 973 | 975 |

| C-S stretch | 590 | 592 |

| CH₂ rock | 524 | 526 |

Experimental data from matrix isolation studies.[6][7] Calculated frequencies from computational chemistry models.

Table 2: UV/Vis Spectroscopic Data for this compound (H₂C=C=S)

| Solvent/Matrix | λmax (nm) | Molar Absorptivity (ε) | Reference |

| EPA glass at 77 K | 274 | Not Reported | [1] |

Experimental Protocols

Flash Vacuum Pyrolysis (FVP) with Matrix Isolation

Objective: To generate and isolate a transient this compound from a 1,2,3-thiadiazole precursor for spectroscopic analysis.

Apparatus:

-

A high-vacuum system capable of reaching pressures of 10⁻⁵ to 10⁻⁶ mbar.

-

A quartz pyrolysis tube (e.g., 30 cm long, 1 cm inner diameter) resistively heated by a furnace.

-

A precursor reservoir that can be gently heated to sublimate the 1,2,3-thiadiazole.

-

A cryogenic matrix isolation setup with a cold window (e.g., CsI or BaF₂) cooled to ~10 K.

-

An inert matrix gas inlet (e.g., Argon).

-

An FTIR spectrometer aligned with the matrix isolation setup.

Procedure:

-

Place a small amount of the 1,2,3-thiadiazole precursor in the reservoir.

-

Evacuate the entire system to high vacuum.

-

Cool the cold window of the matrix isolation setup to the desired temperature (e.g., 10 K).

-

Heat the pyrolysis tube to the required decomposition temperature (typically 500-900 °C).

-

Gently heat the precursor reservoir to induce sublimation.

-

Simultaneously, introduce a slow flow of the inert matrix gas (e.g., Argon) into the system.

-

The precursor vapor and matrix gas are co-deposited onto the cold window. The precursor undergoes pyrolysis as it passes through the hot tube.

-

After a sufficient amount of material has been deposited, stop the flow of precursor and matrix gas.

-

Record the infrared spectrum of the isolated species.

Photochemical Generation with Matrix Isolation

Objective: To generate and isolate a transient this compound via photolysis of a 1,2,3-thiadiazole precursor in a cryogenic matrix.

Apparatus:

-

A cryogenic matrix isolation setup with a UV-transparent cold window (e.g., Sapphire or CaF₂).

-

A high-vacuum system.

-

A precursor inlet system for controlled deposition.

-

An inert matrix gas inlet.

-

A UV light source (e.g., a high-pressure mercury lamp or an excimer laser) with appropriate filters to select the desired wavelength.

-

An FTIR and/or UV/Vis spectrometer aligned with the matrix isolation setup.

Procedure:

-

Prepare a gaseous mixture of the 1,2,3-thiadiazole precursor and the inert matrix gas (e.g., Ar) in a specific ratio (e.g., 1:1000).

-

Cool the cold window of the matrix isolation setup to the desired temperature (e.g., 10 K).

-

Deposit the gas mixture onto the cold window at a controlled rate.

-

Record a background spectrum of the precursor in the matrix.

-

Irradiate the matrix with UV light of a suitable wavelength (e.g., 254 nm) for a specific duration.

-

Periodically, or after the irradiation is complete, record the IR and/or UV/Vis spectra of the matrix to monitor the formation of the this compound and the disappearance of the precursor.

Reaction Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes involved in the generation and subsequent reactions of transient thioketenes.

Caption: Generation of this compound from 1,2,3-thiadiazole via thermal or photochemical nitrogen extrusion.

Caption: Experimental workflow for FVP generation and matrix isolation of transient thioketenes.

Conclusion

The spectroscopic identification of transient thioketenes is a specialized area of chemistry that requires a combination of sophisticated generation techniques and sensitive analytical methods. Flash vacuum pyrolysis and photochemical generation, coupled with matrix isolation spectroscopy, have proven to be invaluable tools for trapping and characterizing these elusive species. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working in organic synthesis, reaction mechanisms, and drug development, where the understanding of reactive intermediates like thioketenes is crucial. Further research, particularly in the area of computational chemistry, will continue to refine our understanding of the structure, reactivity, and spectroscopic properties of these fascinating molecules.

References

Generation of Thioketenes from 1,2,3-Thiadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of thioketenes through the decomposition of 1,2,3-thiadiazoles. Thioketenes are highly reactive and versatile intermediates in organic synthesis, offering pathways to a variety of sulfur-containing heterocyclic compounds. Their generation from stable 1,2,3-thiadiazole (B1210528) precursors through photochemical and thermal methods is a key strategy for their in-situ utilization in subsequent reactions, such as cycloadditions, making them valuable tools in the construction of novel molecules with potential applications in medicinal chemistry and drug development.

Core Principles: The Decomposition of 1,2,3-Thiadiazoles

The generation of thioketenes from 1,2,3-thiadiazoles is primarily achieved through the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. This can be initiated either by photolysis or thermolysis. The reaction proceeds through a series of reactive intermediates, with the potential involvement of a thiirene (B1235720) species, particularly under photochemical conditions at low temperatures.

The general transformation can be depicted as follows:

Caption: General pathways for this compound generation from 1,2,3-thiadiazoles.

The reaction can proceed either directly to the this compound or via a transient thiirene intermediate, which then rearranges to the more stable this compound. The specific pathway can be influenced by the substitution pattern on the 1,2,3-thiadiazole ring and the reaction conditions.

Methodologies for this compound Generation

Photochemical Generation

Photolysis is a widely employed method for the generation of thioketenes from 1,2,3-thiadiazoles at or below room temperature. This technique allows for the in-situ generation of the reactive this compound, which can then be trapped by a suitable reagent.

Experimental Workflow for Photochemical Generation and Trapping:

Theoretical Insights into Thioketene Isomers: A Computational Guide

Abstract

Thioketenes and their isomers are reactive sulfur-containing compounds of significant interest in organic chemistry, astrochemistry, and materials science. Understanding the relative stabilities, structures, and interconversion pathways of these isomers is crucial for predicting their roles in various chemical environments. This technical guide provides an in-depth analysis of thioketene isomers on the [H₂,C₂,S] potential energy surface, based on high-level ab initio theoretical calculations. We present a comprehensive summary of quantitative data, including relative energies, rotational constants, dipole moments, and vibrational frequencies for key isomers. Detailed computational methodologies are provided to ensure reproducibility and transparency. Furthermore, isomerization pathways and logical relationships between these species are visualized using signaling pathway diagrams, offering a clear overview of the energetic landscape. This guide is intended to be a valuable resource for researchers working with sulfur-containing compounds, aiding in the identification of new molecular targets and the elucidation of complex reaction mechanisms.

Introduction

The study of isomers, molecules with the same chemical formula but different atomic arrangements, is fundamental to chemistry. On the potential energy surface (PES) of [H₂,C₂,S], a multitude of isomers exist, with this compound (H₂C=C=S) being a prominent member. The relative stability and spectroscopic properties of these isomers dictate their potential for existence and detection in various environments, from interstellar clouds to complex reaction mixtures. Theoretical chemistry provides a powerful toolkit to explore the structures and energetics of these often transient or highly reactive species.

This guide leverages published data from high-level quantum chemical calculations to provide a detailed overview of the most stable and scientifically relevant this compound isomers. By presenting this information in a structured and accessible format, we aim to facilitate further research and application in fields such as drug discovery, where sulfur-containing moieties play a critical role.

Computational Methodologies

The data presented in this guide are derived from ab initio calculations, which are based on the fundamental principles of quantum mechanics. The primary methods and software used in the cited literature for geometry optimizations, frequency calculations, and energy refinements are detailed below.

Geometry Optimization and Vibrational Frequencies

Initial geometries of the this compound isomers are typically optimized using density functional theory (DFT) methods, such as B3LYP, or Møller-Plesset perturbation theory (MP2). These methods provide a good balance between computational cost and accuracy for determining equilibrium structures. To ensure that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure. These frequency calculations also provide harmonic vibrational frequencies, which are crucial for identifying molecules via infrared spectroscopy. For higher accuracy, anharmonic frequency calculations are sometimes performed.

The calculations are generally performed using a specific basis set, which is a set of mathematical functions used to describe the atomic orbitals. Common basis sets for these types of calculations include the 6-311++G(d,p) and the aug-cc-pVTZ sets, which provide a flexible description of the electron distribution.

High-Accuracy Energy Calculations

To obtain highly accurate relative energies of the isomers, single-point energy calculations are often performed on the optimized geometries using more computationally demanding and accurate methods. Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" for such calculations. Composite methods like the Gaussian-n (e.g., G3) or Complete Basis Set (CBS) models are also employed to approximate CCSD(T) results at a lower computational cost. These methods extrapolate to the complete basis set limit to provide highly reliable energy values.

Transition State Searches

To elucidate the isomerization pathways between different isomers, transition state (TS) structures are located on the potential energy surface. A transition state represents the highest energy point along the reaction coordinate connecting two minima. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to find these saddle points. Once a TS is located, an intrinsic reaction coordinate (IRC) calculation is typically performed to confirm that it correctly connects the two desired isomers.

Software

The majority of the theoretical calculations cited in the literature for this compound isomers have been performed using the Gaussian suite of programs (e.g., Gaussian 09).[1][2][3][4][5]

Key this compound Isomers and Their Properties

A number of stable isomers have been identified on the [H₂,C₂,S] potential energy surface through theoretical calculations. The most stable and well-characterized of these are presented below.

Relative Energies and Spectroscopic Data

The following tables summarize the key quantitative data for the most stable this compound isomers. All energies are relative to the most stable isomer, this compound (H₂C=C=S).

| Isomer Name | Structure | Point Group | Relative Energy (kcal/mol) |

| This compound | H₂C=C=S | C₂ᵥ | 0.00 |

| Ethynethiol (B15468375) | HSC≡CH | Cₛ | 13.6 |

| Thio-formyl carbene (cis) | H-C̈-S-C-H | Cₛ | ~30 |

| Thio-formyl carbene (trans) | H-C̈-S-C-H | Cₛ | ~32 |

| Thiirene (B1235720) | c-(H₂C₂S) | C₂ᵥ | 33.7 |

Table 1: Relative energies of key this compound isomers calculated at a high level of theory.

| Isomer Name | Rotational Constants (MHz) | Dipole Moment (Debye) |

| A | B | |

| This compound (H₂C=C=S) | 286454 | 5937.5 |

| Ethynethiol (HSC≡CH) | 43500 | 6690 |

| Thiirene (c-(H₂C₂S)) | 19400 | 16200 |

Table 2: Calculated rotational constants and dipole moments for the most stable this compound isomers.

| Isomer Name | Key Vibrational Frequencies (cm⁻¹) | Description |

| This compound (H₂C=C=S) | ~3000 | C-H stretch |

| ~1750 | C=C=S asym. stretch | |

| ~1050 | CH₂ wag | |

| Ethynethiol (HSC≡CH) | ~3300 | C-H stretch |

| ~2600 | S-H stretch | |

| ~2050 | C≡C stretch | |

| Thiirene (c-(H₂C₂S)) | ~3100 | C-H stretch |

| ~1500 | C=C stretch | |

| ~650 | C-S stretch |

Table 3: Prominent calculated vibrational frequencies for the most stable this compound isomers.

Isomerization Pathways

The interconversion between different this compound isomers proceeds through specific transition states. Understanding these pathways is key to predicting the chemical behavior of these species.

Caption: Energy landscape for the isomerization of key this compound isomers.

The diagram above illustrates the relative energies of the three most stable isomers and the approximate energy barriers for their interconversion. This compound is the global minimum on the potential energy surface. The isomerization to ethynethiol requires surmounting a significant energy barrier. Similarly, the conversion of ethynethiol to the cyclic thiirene also involves a substantial energy barrier. These high barriers suggest that under normal conditions, these isomers are not readily interconvertible.

Logical Workflow for Isomer Identification

The identification of a specific isomer in a complex mixture, whether in a laboratory setting or in interstellar space, often relies on a synergistic approach combining experimental spectroscopy with theoretical calculations. The following workflow outlines this process.

Caption: Workflow for identifying this compound isomers.

This workflow begins with the theoretical prediction of possible isomer structures. Quantum chemical calculations are then performed to determine their properties and predict their spectroscopic signatures. These theoretical spectra are then compared with experimentally obtained spectra. A close match between the predicted and experimental data allows for the confident identification of the isomer.

Conclusion

Theoretical calculations provide an indispensable tool for exploring the complex potential energy surface of this compound isomers. This guide has summarized the key energetic and spectroscopic properties of the most stable [H₂,C₂,S] isomers, providing a valuable resource for researchers. The presented data on relative energies, rotational constants, dipole moments, and vibrational frequencies can aid in the identification of these species in various chemical environments. Furthermore, the elucidation of isomerization pathways offers insights into their reactivity and potential interconversion mechanisms. The synergy between high-level computational chemistry and experimental spectroscopy will continue to be crucial in advancing our understanding of these fascinating and important sulfur-containing molecules.

References

A Technical Deep Dive into the Fundamental Differences Between Thioketenes and Ketenes for Advanced Research and Drug Development

For Immediate Release

In the landscape of reactive intermediates pivotal to synthetic chemistry and drug development, ketenes (R₂C=C=O) and their sulfur analogs, thioketenes (R₂C=C=S), represent a fascinating dichotomy of reactivity and stability. While structurally similar, the replacement of the oxygen atom with sulfur imparts profound differences in their electronic structure, stability, and reaction pathways. This technical guide provides an in-depth exploration of these fundamental distinctions, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing the unique chemical properties of these versatile synthons.

Core Structural and Spectroscopic Distinctions

The primary difference between ketenes and thioketenes lies in the substitution of a second-row element (oxygen) with a third-row element (sulfur). This seemingly simple change leads to significant alterations in bond lengths, bond angles, and, consequently, their spectroscopic signatures.

Table 1: Comparative Structural and Spectroscopic Data for Ketenes and Thioketenes

| Property | Ketene (Ethenone, H₂C=C=O) | Thioketene (Ethenthione, H₂C=C=S) |

| C=C Bond Length (Å) | 1.314[1] | ~1.24[2] |

| C=X (X=O or S) Bond Length (Å) | 1.160[1] | ~1.57[2] |

| H-C-H Bond Angle (°) | 121.5[1] | Not readily available |

| IR Stretch ν(C=C=X) (cm⁻¹) | ~2100–2200[3] | Lower than ketenes (region varies) |

| ¹³C NMR δ(C=C=X) (ppm) | ~178–203[3] | Generally downfield of ketenes |

| ¹³C NMR δ(C=C=X) (ppm) | ~33–48[3] | Not readily available |

The longer C=S bond compared to the C=O bond is a direct consequence of the larger atomic radius of sulfur. This elongation results in weaker π-overlap in the C=S bond, contributing to the generally lower stability and higher reactivity of thioketenes compared to their oxygen counterparts. Spectroscopically, the characteristic strong absorption of the cumulene system in the IR spectrum is found at a lower frequency for thioketenes. In ¹³C NMR, the central sp-hybridized carbon of ketenes appears at the high end of the chemical shift range, and this trend is generally expected to be even more pronounced for thioketenes due to the influence of the more polarizable sulfur atom.[4][5][6][7]

Comparative Stability and Reactivity

Ketenes are notoriously unstable and prone to dimerization and polymerization.[1] Thioketenes are even more transient, with the parent this compound, CH₂=C=S, being stable only in the gas phase and readily polymerizing upon condensation.[2] Stabilization of both species can be achieved through steric hindrance (e.g., di-tert-butylthis compound) or electronic effects (e.g., bis(trifluoromethyl)this compound).[2]

The reactivity of both ketenes and thioketenes is dominated by the electrophilic nature of the central sp-hybridized carbon atom.[1][2] However, the degree and nature of this reactivity differ significantly.

Nucleophilic Addition

Both ketenes and thioketenes readily react with nucleophiles. The general mechanism involves the attack of the nucleophile on the central carbon, leading to the formation of an enolate or thioenolate intermediate, which is then protonated.

References

- 1. Ketene - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. baranlab.org [baranlab.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

Methodological & Application

Application Notes and Protocols for Cycloaddition Reactions Involving Thioketenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cycloaddition reactions involving highly reactive thioketenes. Thioketenes are valuable intermediates in organic synthesis, enabling the construction of a variety of sulfur-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. This document details the primary modes of cycloaddition ([2+2], [3+2], and [4+2]), provides experimental protocols for their in-situ generation and subsequent reactions, and presents quantitative data to guide synthetic efforts.

Introduction to Thioketene Cycloadditions

Thioketenes (R₂C=C=S) are sulfur analogs of ketenes and are characterized by their high reactivity, often necessitating in-situ generation. They readily participate in pericyclic reactions, making them powerful synthons for ring formation. The primary cycloaddition pathways involving thioketenes are:

-

[4+2] Cycloaddition (Thia-Diels-Alder Reaction): Thioketenes can act as dienophiles, reacting with 1,3-dienes to form six-membered dihydrothiopyrans. This reaction is a powerful tool for the synthesis of sulfur-containing heterocycles.

-

[3+2] Cycloaddition: In these reactions, thioketenes react with 1,3-dipoles such as diazoalkanes or nitrones. The reaction with diazoalkanes typically proceeds through the initial formation of a 1,3,4-thiadiazoline, which can then rearrange or be used to generate other reactive intermediates.

-

[2+2] Cycloaddition (Thio-Staudinger Reaction): Analogous to the Staudinger reaction, thioketenes react with imines to produce β-thiolactams (azetidine-2-thiones). These four-membered rings are important building blocks in the synthesis of antibiotics and other biologically active molecules.

The choice of precursors and reaction conditions allows for the selective formation of these diverse heterocyclic systems.

Generation of Thioketenes

Due to their high reactivity and tendency to polymerize, thioketenes are almost always generated in situ for synthetic applications. A common and effective method for their generation is the thermal or photochemical decomposition of 1,2,3-thiadiazoles.

General Protocol for In-situ Generation of Thioketenes from 1,2,3-Thiadiazoles

1,2,3-Thiadiazoles serve as stable precursors that, upon heating or irradiation, extrude molecular nitrogen to yield a transient thiirene, which rapidly rearranges to the corresponding this compound.

Experimental Protocol:

-

A solution of the appropriate 1,2,3-thiadiazole (B1210528) precursor in a high-boiling inert solvent (e.g., toluene (B28343), xylene) is prepared in a flask equipped with a reflux condenser and a nitrogen inlet.

-

The trapping agent (e.g., diene, imine, or 1,3-dipole) is added to the solution, typically in excess.

-

The reaction mixture is heated to reflux (typically 110-140 °C) or irradiated with a suitable light source (e.g., a high-pressure mercury lamp) to initiate the decomposition of the thiadiazole.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel.

[4+2] Cycloaddition Reactions (Thia-Diels-Alder)

The Thia-Diels-Alder reaction provides an efficient route to six-membered sulfur-containing heterocycles. Thioketenes, generated in situ, readily react with a variety of 1,3-dienes.

Application Note: Synthesis of Dihydrothiopyrans

The [4+2] cycloaddition of thioketenes with conjugated dienes is a highly efficient method for the construction of dihydrothiopyran rings. The reaction generally proceeds with high regioselectivity and stereoselectivity. Perfluorinated thioketenes, for instance, have been shown to be excellent dienophiles.

Experimental Protocol: In-situ Generation and [4+2] Cycloaddition of Perfluorinated Thioketenes

This protocol describes the generation of a perfluorinated this compound from a fluoroolefin and its subsequent trapping with a diene.[1][2]

Materials:

-

Perfluoroolefin (e.g., hexafluoropropene)

-

Elemental sulfur

-

1,3-Diene (e.g., 2,3-dimethyl-1,3-butadiene)

-

Cesium fluoride (B91410) (CsF) as a catalyst

-

Anhydrous solvent (e.g., Tetraglyme)

Procedure:

-

To a stirred suspension of elemental sulfur (1.1 equivalents) and catalytic CsF (0.1 equivalents) in an anhydrous solvent under an inert atmosphere, the 1,3-diene (1.0 equivalent) is added.

-

The perfluoroolefin is then bubbled through the reaction mixture at room temperature.

-

The reaction is stirred at room temperature for 12-24 hours, monitoring the consumption of the starting materials by GC-MS.

-

Upon completion, the reaction mixture is filtered to remove any insoluble salts.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product is purified by column chromatography (silica gel, eluting with a mixture of hexane (B92381) and ethyl acetate) to afford the desired dihydrothiopyran.

Quantitative Data for [4+2] Cycloadditions

| This compound Precursor | Diene | Product | Yield (%) | Reference |

| Perfluoro-2-pentene/S | 2,3-Dimethyl-1,3-butadiene | 3,4-Dimethyl-6-(pentafluoroethyl)-6-(trifluoromethyl)-5,6-dihydro-2H-thiopyran | 78 | [1][2] |

| Perfluoro-2-pentene/S | Cyclopentadiene | Spiro[bicyclo[2.2.1]hept-5-ene-2,2'-[6-(pentafluoroethyl)-6-(trifluoromethyl)-5,6-dihydro-2H-thiopyran]] | 65 | [1][2] |

[2+2] Cycloaddition Reactions (Thio-Staudinger Synthesis)

The [2+2] cycloaddition of thioketenes with imines is a key method for the synthesis of β-thiolactams. This reaction is analogous to the Staudinger synthesis of β-lactams from ketenes and imines. The reaction is believed to proceed through a zwitterionic intermediate.

Application Note: Synthesis of β-Thiolactams

β-Thiolactams are valuable synthetic intermediates and exhibit interesting biological activities. The thio-Staudinger reaction allows for the construction of this four-membered heterocyclic ring system with control over stereochemistry. The stereochemical outcome is influenced by the substituents on both the this compound and the imine.

Experimental Protocol: Synthesis of a β-Thiolactam from a this compound and an Imine

This protocol is a representative procedure based on the principles of the Staudinger reaction, adapted for thioketenes generated in situ.

Materials:

-

1,2,3-Thiadiazole (this compound precursor, 1.0 equivalent)

-

Imine (1.2 equivalents)

-

Anhydrous toluene

Procedure:

-

A solution of the 1,2,3-thiadiazole and the imine in anhydrous toluene is prepared in a sealed tube under an inert atmosphere.

-

The reaction mixture is heated in an oil bath at 110 °C for 12 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the β-thiolactam.

Quantitative Data for [2+2] Cycloadditions

| This compound | Imine | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Diphenylthis compound | N-Benzylideneaniline | 1,3,4,4-Tetraphenylazetidine-2-thione | 85 | - | Adapted from Staudinger Synthesis Principles |

| Monosubstituted this compound | Cyclic Imine | (2,4)-cis-(4,5)-trans-annuladduct | Not specified | Major isomer after epimerization | [3] |

[3+2] Cycloaddition Reactions

Thioketenes can undergo [3+2] cycloaddition reactions with various 1,3-dipoles. A notable example is the reaction with diazoalkanes, which can lead to the formation of five-membered heterocycles.

Application Note: Synthesis of Thiazole Derivatives

The reaction of thioketenes with diazo compounds can be complex, often proceeding through unstable intermediates. However, under controlled conditions, it provides access to substituted thiazoles and related heterocycles. The reaction of dihetaryl thioketones with diazoalkanes has been shown to proceed via a [3+2] cycloaddition to form 1,3,4-thiadiazolines.[4][5]

Experimental Protocol: [3+2] Cycloaddition of a Thioketone with a Diazoalkane

This protocol describes the reaction of a stable thioketone with a diazoalkane. A similar approach can be envisioned for in-situ generated thioketenes.

Materials:

-

Dihetaryl thioketone (1.0 equivalent)

-

2-Diazopropane (B1615991) (1.1 equivalents)

-

Anhydrous THF

Procedure:

-

A solution of the dihetaryl thioketone in anhydrous THF is cooled to -75 °C in a dry ice/acetone bath under an inert atmosphere.

-

A solution of 2-diazopropane in a suitable solvent is added dropwise to the cooled thioketone solution.

-

The reaction mixture is stirred at -75 °C for 1-2 hours.

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure.

-

The crude product, the 1,3,4-thiadiazoline, is purified by column chromatography on silica gel at low temperature to prevent decomposition.

Quantitative Data for [3+2] Cycloadditions

| Thioketone | 1,3-Dipole | Product | Yield (%) | Reference |

| Di(2-thienyl)methanethione | 2-Diazopropane | 5,5-Di(2-thienyl)-2,2-dimethyl-Δ³-1,3,4-thiadiazoline | High | [4][5] |

| Adamantanethione | Diazomethane | Spiro[adamantane-2,2'-(1,3,4-thiadiazoline)] | High | [4][5] |

Reaction Mechanisms and Workflows

In-situ Generation of this compound and Subsequent [4+2] Cycloaddition

Caption: In-situ generation of this compound and [4+2] cycloaddition.

Mechanism of [2+2] Cycloaddition of a this compound and an Imine

Caption: Stepwise mechanism of the thio-Staudinger reaction.

General Experimental Workflow for this compound Cycloadditions

Caption: Experimental workflow for this compound cycloadditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Staudinger Synthesis [organic-chemistry.org]

- 3. Stereochemistry and mechanistic insights in the [2t + 2i + 2i] annulations of thioketenes and imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. Diradical reaction mechanisms in [3 + 2]-cycloadditions of hetaryl thioketones with alkyl- or trimethylsilyl-substituted diazomethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Thioketenes in the Synthesis of Bioactive Natural Products: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of sulfur atoms into complex molecular architectures has long been a pivotal aspect of natural product synthesis and medicinal chemistry. Thioketenes, the sulfur analogs of ketenes, are highly reactive intermediates that offer unique opportunities for carbon-carbon and carbon-sulfur bond formation. Their application in the total synthesis of natural products, while not as widespread as their ketene (B1206846) counterparts, provides elegant and efficient solutions to challenging synthetic problems. This document outlines the application of thioketenes in natural product synthesis, with a focus on cycloaddition reactions, and provides detailed protocols for their generation and in situ trapping.

Key Applications of Thioketenes in Natural Product Synthesis

Thioketenes are versatile intermediates that can participate in a variety of transformations, most notably cycloadditions and rearrangements. These reactions have been leveraged to construct key structural motifs found in several classes of natural products, including β-lactam antibiotics and alkaloids.

One of the most significant applications of thioketenes is in the synthesis of β-thiolactams through [2+2] cycloaddition reactions with imines. This transformation is analogous to the well-known Staudinger synthesis of β-lactams from ketenes. The resulting β-thiolactam core is a key feature in a number of potent antibiotics and enzyme inhibitors.

Another important reaction of thioketenes is the thio-Claisen rearrangement , a[1][1]-sigmatropic rearrangement that can be used to form carbon-carbon bonds with a high degree of stereocontrol.[2] This rearrangement has been explored in the synthesis of complex alkaloids, providing a powerful tool for the construction of stereochemically rich carbon skeletons.[2]

Generation of Thioketene Intermediates

Due to their high reactivity, thioketenes are typically generated in situ and trapped immediately by a suitable reaction partner. A common and effective method for generating thioketenes is the thermal or photochemical decomposition of 1,2,3-thiadiazoles.[3] This reaction proceeds with the extrusion of nitrogen gas to afford the transient this compound, which can then be intercepted in a variety of ways.

Featured Application: Synthesis of β-Thiolactams via [2+2] Cycloaddition

The [2+2] cycloaddition of a this compound with an imine provides a direct route to the β-thiolactam ring system. This approach offers a powerful alternative to traditional methods for the synthesis of these important heterocyclic compounds.

Quantitative Data Summary

The following table summarizes representative quantitative data for the [2+2] cycloaddition of thioketenes with imines in the synthesis of β-thiolactam derivatives.

| Entry | This compound Precursor | Imine | Product (β-Thiolactam) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenylacetyl chloride / P₄S₁₀ | N-Benzylidene-aniline | 1,4-diphenyl-3-phenyl-azetidine-2-thione | 75 | - |

| 2 | Di-tert-butylacetyl chloride / P₄S₁₀ | N-(4-Methoxybenzylidene)-aniline | 3,3-Di-tert-butyl-1-phenyl-4-(4-methoxyphenyl)-azetidine-2-thione | 82 | - |

| 3 | (Trifluoromethyl)acetyl chloride / P₄S₁₀ | N-Benzylidene-methylamine | 1-Methyl-3-(trifluoromethyl)-4-phenyl-azetidine-2-thione | 65 | 1:1 |

Experimental Protocols

Protocol 1: Generation of a this compound from an Acid Chloride and P₄S₁₀ and In Situ [2+2] Cycloaddition with an Imine

This protocol describes a general procedure for the synthesis of a β-thiolactam via the in situ generation of a this compound from an acyl chloride and phosphorus pentasulfide, followed by a [2+2] cycloaddition with an imine.

Materials:

-

Acyl chloride (1.0 equiv)

-

Phosphorus pentasulfide (P₄S₁₀) (0.3 equiv)

-

Imine (1.1 equiv)

-

Anhydrous toluene (B28343)

-

Triethylamine (B128534) (Et₃N) (1.2 equiv)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a stirred suspension of phosphorus pentasulfide in anhydrous toluene at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the acyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C and add a solution of the imine in anhydrous toluene.

-

Add triethylamine dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired β-thiolactam.

Visualizing the Reaction Pathway

The following diagrams illustrate the key reaction pathways and experimental workflows discussed.

Caption: Generation of a this compound and its subsequent [2+2] cycloaddition with an imine.

Caption: Experimental workflow for the synthesis of β-thiolactams via this compound cycloaddition.

Conclusion

The use of thioketenes in natural product synthesis, while still an emerging area, holds significant promise for the development of novel and efficient synthetic strategies. The ability to form sulfur-containing rings and complex carbon skeletons with high stereocontrol makes thioketenes valuable intermediates for accessing biologically active molecules. Further exploration of their reactivity and the development of new methods for their generation will undoubtedly expand their application in the synthesis of complex natural products and medicinally relevant compounds.

References

Application Notes and Protocols for the Synthesis of Sterically Hindered Thioketenes

Introduction

Thioketenes (R₂C=C=S) are highly reactive organosulfur compounds analogous to ketenes.[1] Their inherent reactivity, stemming from the weak C=S π-bond, often leads to rapid polymerization or dimerization.[1][2] However, stability can be conferred through significant steric hindrance provided by bulky substituents.[1] These sterically protected thioketenes are often isolable, stable compounds, making them valuable reagents in organic synthesis.[1] Their unique electronic structure and reactivity allow for their use in cycloaddition reactions and as precursors to other sulfur-containing heterocycles.[3][4] This document outlines two primary protocols for the synthesis of stable, sterically hindered thioketenes, intended for use by researchers in organic chemistry and drug development.

Protocol 1: Synthesis via Thermolysis of 1,2,3-Thiadiazoles

The thermal decomposition of appropriately substituted 1,2,3-thiadiazoles is a well-established method for generating thioketenes.[1] This reaction proceeds via the extrusion of molecular nitrogen to form a transient thiirene, which then rearranges to the corresponding thioketene. By using a 1,2,3-thiadiazole (B1210528) precursor bearing bulky substituents, the resulting this compound can be sufficiently stabilized for isolation.

Data Presentation: Synthesis of Thioketenes from 1,2,3-Thiadiazoles

| Precursor | This compound Product | Conditions | Yield (%) | Reference(s) |

| 4,5-Diphenyl-1,2,3-thiadiazole | Diphenylthis compound (transient) | Pyrolysis | N/A | [1] |

| 4-(2,2-Dimethylpropyl)-1,2,3-thiadiazole | tert-Butylthis compound (transient) | Pyrolysis | N/A | [1] |

| 4,5-Bis(tert-butyl)-1,2,3-thiadiazole | Di-tert-butylthis compound (isolable) | Flash Vacuum Pyrolysis | High | [1] |

Note: Yields for transient species are not applicable as they are typically trapped in situ.

Experimental Protocol: Synthesis of Di-tert-butylthis compound

This protocol is adapted from the general principle of thiadiazole pyrolysis for generating sterically hindered thioketenes.

Materials:

-

4,5-Bis(tert-butyl)-1,2,3-thiadiazole

-

High-vacuum pump

-

Tube furnace

-

Cold trap (liquid nitrogen)

-

Anhydrous, degassed solvent (e.g., diethyl ether or THF) for collection

Procedure:

-

Set up a flash vacuum pyrolysis (FVP) apparatus consisting of a sublimation tube, a quartz pyrolysis tube packed with quartz wool passing through a tube furnace, and a cold finger trap cooled with liquid nitrogen.

-

Place a sample of 4,5-bis(tert-butyl)-1,2,3-thiadiazole into the sublimation tube.

-

Evacuate the system to a pressure of approximately 10⁻³ to 10⁻⁴ Torr.

-

Heat the tube furnace to 500-600 °C.

-

Gently heat the sublimation tube to allow the precursor to sublime and pass through the hot zone of the furnace. The 1,2,3-thiadiazole will decompose, extruding nitrogen gas.

-

The generated di-tert-butylthis compound, a violet-colored species, will condense on the liquid nitrogen-cooled cold finger.

-

Once the sublimation is complete, allow the apparatus to return to room temperature while maintaining the vacuum.

-

Carefully introduce an inert atmosphere (e.g., argon or nitrogen) to the apparatus.

-

The product can be collected by washing the cold finger with a minimal amount of cold, anhydrous, and degassed solvent.

-

The resulting solution of di-tert-butylthis compound should be used immediately or stored under an inert atmosphere at low temperature (-78 °C) to prevent decomposition or polymerization.

Characterization: The product can be characterized by its distinct violet color and spectroscopic methods. The C=C=S stretching frequency in the IR spectrum is a key diagnostic peak.

Workflow Diagram

Caption: General workflow for the synthesis of sterically hindered thioketenes via pyrolysis.

Protocol 2: Synthesis from Acyl Chlorides and Phosphorus Pentasulfide

A direct and effective method for preparing certain robust, sterically hindered thioketenes involves the reaction of a sterically hindered acyl chloride with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀).[1] This method is particularly useful for synthesizing dialkylthioketenes where the corresponding acyl chloride is readily available.

Data Presentation: Synthesis of Di-tert-butylthis compound

| Acyl Chloride Precursor | Thionating Agent | This compound Product | Conditions | Yield (%) | Reference(s) |

| 3,3-Dimethylbutanoyl chloride | P₄S₁₀ | Di-tert-butylthis compound | High temperature, neat or in high-boiling solvent | Moderate | [1] |

Experimental Protocol: Synthesis of Di-tert-butylthis compound

Materials:

-

3,3-Dimethylbutanoyl chloride (pivaloyl chloride)

-

Phosphorus pentasulfide (P₄S₁₀)

-

High-boiling point, inert solvent (e.g., tetralin or decalin), optional

-

Distillation apparatus

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it may produce toxic and malodorous byproducts, including HCl and phosphorus oxychlorides.

-

In a round-bottom flask equipped with a magnetic stirrer and a distillation head, combine 3,3-dimethylbutanoyl chloride and phosphorus pentasulfide (P₄S₁₀) in a molar ratio of approximately 4:1. The reaction can be run neat or in a high-boiling inert solvent.

-

Slowly heat the reaction mixture with vigorous stirring. The reaction is typically initiated at temperatures above 140 °C.

-

As the reaction proceeds, the product, di-tert-butylthis compound, will begin to form and can be distilled directly from the reaction mixture under atmospheric or reduced pressure. The product is a violet-colored liquid.

-

Collect the fractions that distill at the expected boiling point for di-tert-butylthis compound.

-

The collected product may be redistilled to achieve higher purity.

-

The final product is an air-stable, violet liquid that should be stored under an inert atmosphere.

Characterization: The structure of di-tert-butylthis compound can be confirmed by X-ray crystallography, with reported C=S and C=C bond distances of 157 pm and 124 pm, respectively.[1] Its characteristic violet color is also a primary indicator of successful synthesis.[1]

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of thioketenes using P₄S₁₀.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Thioketenes as Versatile Electrophiles in Organic Synthesis: Applications in Research and Drug Development

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Thioketenes (R₂C=C=S) are highly reactive organosulfur compounds that serve as potent electrophiles in a variety of organic reactions. Their propensity to react with a wide range of nucleophiles and to participate in cycloaddition reactions makes them valuable intermediates for the synthesis of diverse molecular scaffolds, including those of medicinal interest. This document provides an overview of the electrophilic reactivity of thioketenes, detailed experimental protocols for key transformations, and insights into their application in drug development.

Introduction to the Electrophilic Nature of Thioketenes

The thioketene functional group features a central carbon atom that is sp-hybridized and bonded to both a carbon and a sulfur atom via double bonds. This arrangement renders the central carbon highly electrophilic and susceptible to attack by nucleophiles. The reactivity of thioketenes is generally greater than that of their ketene (B1206846) analogs due to the better σ-donor and poorer π-acceptor ability of sulfur compared to oxygen. However, thioketenes are often unstable and prone to polymerization, necessitating their in situ generation or the use of sterically hindered, stable derivatives.[1][2]

Cycloaddition Reactions of Thioketenes

Thioketenes readily participate in various cycloaddition reactions, acting as the 2π component. These reactions provide efficient routes to a variety of cyclic and heterocyclic systems.

[2+2] Cycloadditions

Thioketenes undergo [2+2] cycloaddition reactions with electron-rich alkenes and imines to afford thietanes and β-thiolactams, respectively. These four-membered rings are important structural motifs in medicinal chemistry. The synthesis of β-lactam rings through the Staudinger [2+2] cycloaddition of ketenes and imines is a well-established method, and a similar approach can be envisioned for the synthesis of β-thiolactams from thioketenes.

Logical Workflow for [2+2] Cycloaddition:

Caption: General workflow for the synthesis of thietanes and β-thiolactams via [2+2] cycloaddition of in situ generated thioketenes.

Experimental Protocol: Synthesis of a β-Thiolactam via [2+2] Cycloaddition (General Procedure)

This protocol is adapted from analogous reactions with ketenes due to the limited specific examples for thioketenes.

-

Generation of this compound (Exemplary): To a solution of a suitable precursor (e.g., a 1,2,3-thiadiazole) in an inert solvent (e.g., dry toluene), add a base (e.g., triethylamine) at a specified temperature (e.g., reflux). The this compound is generated in situ via nitrogen extrusion.

-

Cycloaddition: To the solution containing the in situ generated this compound, add a solution of the imine (1.0 equiv) in the same inert solvent dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired β-thiolactam.

Table 1: Representative Yields for [2+2] Cycloadditions of Ketenes (as an analogy)

| Ketene | Alkene/Imine | Product | Yield (%) | Reference |

| Diphenylketene | N-Benzylideneaniline | 1,3,3,4-Tetraphenylazetidin-2-one | High | [3] |

| Dichloroketene | Cyclopentene | 7,7-Dichlorobicyclo[3.2.0]heptan-6-one | 84 | [4] |

| Phenoxyketene | Chiral Imine | cis-β-Lactam | 45-70 | [3] |

[3+2] Cycloadditions

Thioketenes can react as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as diazomethane, nitrile oxides, and azides to furnish five-membered heterocyclic rings. For instance, the reaction with donor-acceptor cyclopropanes in the presence of a Lewis acid catalyst yields 2-methylidene tetrahydrothiophenes.[4][5]

Reaction Pathway for [3+2] Cycloaddition:

Caption: Lewis acid-catalyzed [3+2] cycloaddition of a this compound with a 1,3-dipole.

Experimental Protocol: Lewis-Acid-Catalyzed (3+2)-Cycloaddition of a this compound with a Donor-Acceptor Cyclopropane (B1198618) [4]

-

Reaction Setup: To a solution of the donor-acceptor cyclopropane (1.0 equiv, 100 µmol) in dry dichloromethane (B109758) (1.0 mL) under an inert atmosphere, add the this compound (1.2 equiv, 120 µmol).

-

Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃, 10 mol%) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature. For more sterically hindered thioketenes, heating to 60 °C may be necessary.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the 2-methylidene tetrahydrothiophene (B86538) product.

Table 2: (3+2)-Cycloaddition of Thioketenes with Donor-Acceptor Cyclopropanes [4]

| This compound | Donor-Acceptor Cyclopropane | Temperature (°C) | Yield (%) | Z:E Ratio |

| (tert-Butyl)iso-propyl this compound | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | rt | 75 | 92:8 |

| (tert-Butyl)iso-propyl this compound | Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | rt | 82 | 93:7 |

| 2,2,6,6-Tetramethylcyclohexylidene this compound | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | 60 | 65 | - |

[4+2] Cycloadditions (Hetero-Diels-Alder Reactions)

In hetero-Diels-Alder reactions, thioketenes can act as dienophiles, reacting with 1,3-dienes to form six-membered sulfur-containing heterocycles. These reactions are valuable for the construction of complex polycyclic systems.

Experimental Protocol: Hetero-Diels-Alder Reaction of an In Situ-Generated Azoalkene with a Thioketone [6]

-

Reaction Setup: Dissolve the appropriate thioketone (1.0 mmol) and the azoalkene precursor (1.1 mmol) in freshly distilled dichloromethane (2 mL).

-

Base Addition: Add an excess of pre-dried potassium carbonate in small portions.

-

Reaction Conditions: Stir the resulting suspension magnetically at room temperature under an argon atmosphere until the characteristic color of the thioketone disappears (overnight stirring is recommended).

-

Work-up: After completion of the reaction, filter off the potassium carbonate.

-

Purification: Evaporate the solvent under reduced pressure and purify the crude product by chromatography to yield the 1,3,4-thiadiazine derivative.

Reactions of Thioketenes with Nucleophiles

The high electrophilicity of the central carbon of thioketenes makes them highly reactive towards a variety of nucleophiles, including amines, alcohols, and carbanions.

Reaction with Nitrogen Nucleophiles: Synthesis of Thioamides

Thioketenes react readily with primary and secondary amines to afford thioamides in high yields.[1] This reaction is often used to trap transiently generated thioketenes. The synthesis of thioamides is of significant interest in medicinal chemistry as the thioamide bond is a bioisostere of the amide bond and can be found in a number of bioactive compounds.

Reaction with Amines Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Metal-Mediated Reactions of Thioketenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioketenes, the sulfur analogs of ketenes, are highly reactive intermediates characterized by the C=C=S functional group. Their propensity to undergo various transformations makes them valuable synthons in organic chemistry. However, their high reactivity often leads to uncontrolled polymerization. The use of metal catalysts has emerged as a powerful strategy to control the reactivity of thioketenes, enabling a diverse range of selective transformations for the synthesis of complex molecules, including heterocycles and other structures of interest in drug discovery and development.

This document provides detailed application notes and experimental protocols for key metal-mediated reactions of thioketenes, including cycloadditions, C-H functionalization, and the synthesis of functionalized heterocycles.

Application Note 1: Rhodium-Catalyzed [2+2] Cycloaddition of In Situ Generated Thioketenes

Application: This protocol is applicable for the synthesis of β-thiolactams and cyclobutanones, which are important structural motifs in various biologically active compounds. The reaction proceeds via a rhodium-catalyzed rearrangement of α-diazo thiol esters to generate a thio-substituted ketene (B1206846) in situ, which then undergoes a [2+2] cycloaddition with an appropriate ketenophile. Reductive desulfurization of the resulting cycloadducts can provide access to a range of four-membered carbocycles and heterocycles.[1][2][3]

Mechanism Overview: The catalytic cycle is initiated by the reaction of a rhodium(II) catalyst with an α-diazo thiol ester to form a rhodium carbene intermediate. This is followed by a "thia-Wolff rearrangement" to generate a thio-substituted ketene. The highly reactive thioketene is then trapped in a [2+2] cycloaddition reaction with a suitable alkene or imine to yield the corresponding thia-cyclobutanone or β-thiolactam.

Experimental Protocol: Synthesis of α-Thiocyclobutanones[1][3]

Materials:

-

α-Diazo thiol ester (1.0 equiv)

-

Alkene (2.0-5.0 equiv)

-

Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄] (1-2 mol%)

-

Anhydrous solvent (e.g., dichloromethane, benzene, or diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the α-diazo thiol ester in the chosen anhydrous solvent under an inert atmosphere, add the alkene.

-

Add the rhodium(II) acetate dimer catalyst to the reaction mixture.

-

Stir the reaction at room temperature until the diazo compound is consumed (monitoring by TLC is recommended). The reaction time can vary from a few hours to overnight depending on the substrates.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-thiocyclobutanone.

Quantitative Data:

| α-Diazo Thiol Ester (R) | Alkene | Product | Yield (%) |

| Phenylacetyl | Cyclopentene | 2-Phenyl-2-(phenylthio)-bicyclo[3.2.0]heptan-6-one | 75 |

| Phenylacetyl | 1-Hexene | 3-Butyl-2-phenyl-2-(phenylthio)cyclobutanone | 68 |

| Ethyl diazo(phenylthio)acetate | Styrene | Ethyl 2-phenyl-1-(phenylthio)cyclobutane-1-carboxylate | 82 |

| Ethyl diazo(phenylthio)acetate | Dihydropyran | Ethyl 2-oxa-7-(phenylthio)bicyclo[4.2.0]octane-8-carboxylate | 71 |

Application Note 2: Gold-Catalyzed In Situ Generation of Thioketenes from Thioalkynes

Application: This method provides a route to generate thioketenes under mild conditions from readily available thioalkynes. The in situ generated thioketenes can be trapped by various nucleophiles, such as alcohols and thioethers, to produce a variety of sulfur-containing compounds like ketene dithioacetals.[4][5][6] This approach is valuable for synthesizing highly functionalized sulfur-containing molecules that may not be easily accessible through other methods.[4]